2-Aminobenzaldehyde hydrochloride
Description
The utility of 2-aminobenzaldehyde (B1207257) hydrochloride in organic synthesis is primarily linked to the reactivity of its parent compound, 2-aminobenzaldehyde. This compound is a yellow solid with the chemical formula C₆H₄(NH₂)CHO and is soluble in water. wikipedia.org It is typically prepared through the reduction of 2-nitrobenzaldehyde (B1664092) using reagents like iron or iron(II) sulfate (B86663). wikipedia.orgorgsyn.org
| Property | Value |
| Chemical Formula | C₇H₇NO |
| Molar Mass | 121.14 g·mol⁻¹ |
| Appearance | Yellow solid |
| Melting Point | 32–34 °C (90–93 °F; 305–307 K) |
| IUPAC Name | 2-aminobenzaldehyde |
| Data for the free base, 2-aminobenzaldehyde. wikipedia.orgnih.gov |
2-Aminobenzaldehyde hydrochloride is a cornerstone building block for the construction of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. ontosight.aiarkat-usa.orgresearchgate.net Its ability to participate in cyclization reactions makes it an indispensable tool for organic chemists.
The primary application of 2-aminobenzaldehyde is in the synthesis of quinolines , a class of compounds with a broad spectrum of biological activities. nih.gov The most prominent method for this transformation is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde with a ketone. orgsyn.orgwikipedia.org This reaction is highly efficient and can be catalyzed by various acids. wikipedia.org
Beyond quinolines, 2-aminobenzaldehyde is a precursor to several other important heterocyclic systems:
Quinazolines : These compounds can be synthesized through the reaction of 2-aminobenzaldehydes with amines, often catalyzed by iodine with oxygen as the oxidant. mdpi.com
Acridines and Acridones : These tricyclic structures are accessible from 2-aminobenzaldehyde. arkat-usa.orgresearchgate.net For instance, acridines can be generated through a copper-catalyzed N-arylation followed by an acid-mediated cyclization. researchgate.net
Indoles : This important heterocyclic motif can also be prepared using 2-aminobenzaldehyde as a starting material. arkat-usa.orgresearchgate.net
The versatility of this compound as a synthetic intermediate is summarized in the table below.
| Heterocyclic Product | General Synthetic Method | Key Reactants with 2-Aminobenzaldehyde |
| Quinolines | Friedländer Synthesis | Ketones, Aldehydes, Active Methylene (B1212753) Compounds |
| Quinazolines | [4+2] Annulation / C-H Amination | N-benzyl cyanamides, Benzylamines |
| Acridines | N-Arylation & Cyclization | Aryl amines |
| Indoles | Various Cyclization Strategies | Not specified in detail |
The historical importance of 2-aminobenzaldehyde is closely tied to the development of synthetic routes to quinoline (B57606) and its derivatives. In 1882, the German chemist Paul Friedländer reported the synthesis of quinolines from 2-aminobenzaldehydes, a reaction that now bears his name. wikipedia.org This method became a fundamental and widely used strategy in heterocyclic chemistry.
The development of the Friedländer synthesis occurred in an era of intense investigation into quinoline chemistry. Other related named reactions for quinoline synthesis that were discovered around the same time include:
Doebner-von Miller reaction (1881) : This reaction uses anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com
Skraup synthesis : A classic method that also starts from anilines. wikipedia.org
Combes quinoline synthesis (1888) : This involves the reaction of anilines with β-diketones. wikipedia.org
Historically, the synthesis of 2-aminobenzaldehyde itself presented significant challenges, often resulting in low yields due to its instability. arkat-usa.orgresearchgate.net Early methods involved multi-step processes starting from precursors like 2-nitroaniline (B44862) or 2-nitrotoluene. arkat-usa.org The difficulty in accessing this key intermediate highlighted the need for more efficient synthetic methods and underscored the practical advantage of isolating and using its more stable hydrochloride salt for subsequent reactions. The development of improved procedures for the preparation of 2-aminobenzaldehyde has further cemented its role as a vital and versatile precursor in modern organic synthesis. orgsyn.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminobenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLHPYCPKDAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51723-15-0 | |
| Record name | 51723-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Aminobenzaldehyde Hydrochloride
Conventional Synthetic Routes
Traditional methods for preparing 2-aminobenzaldehyde (B1207257) hydrochloride have long relied on the chemical reduction of 2-nitrobenzaldehyde (B1664092). wikipedia.orgwiserpub.com These established protocols, while effective, often involve multi-step processes and the use of classical reducing agents.
The conversion of 2-nitrobenzaldehyde to 2-aminobenzaldehyde is a cornerstone of its synthesis. wiserpub.comontosight.ai This transformation targets the nitro group (-NO2) for reduction to an amino group (-NH2), a fundamental step in forming the desired product. researchgate.net The hydrochloride salt is subsequently formed by treatment with hydrochloric acid.
A prevalent and historically significant method involves the use of iron powder or iron(II) sulfate (B86663) as the reducing agent. wikipedia.orgresearchgate.net In a typical laboratory procedure, 2-nitrobenzaldehyde is treated with iron powder in the presence of a dilute acid, such as hydrochloric acid, in a solvent like ethanol (B145695). orgsyn.org The reaction mixture is heated to facilitate the reduction. orgsyn.org This process has been demonstrated to produce 2-aminobenzaldehyde in good yields. orgsyn.org
Another variation of this method employs iron(II) sulfate in an aqueous ammonia (B1221849) solution. researchgate.net The reaction proceeds by shaking the reactants until the iron(II) sulfate dissolves, followed by the addition of 2-nitrobenzaldehyde and concentrated ammonium (B1175870) hydroxide. researchgate.net This approach offers an alternative to the use of elemental iron and acid.
The iron/acetic acid system is also utilized for the in situ reduction of 2-nitrobenzaldehydes. nih.gov This method is particularly useful in domino reactions, such as the Friedländer synthesis of quinolines, where the freshly prepared 2-aminobenzaldehyde reacts further without isolation. nih.govpatsnap.com
Table 1: Comparison of Iron-Based Reduction Protocols
| Reducing System | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Iron Powder/HCl | 2-Nitrobenzaldehyde, Iron powder, Dilute HCl, Ethanol | Reflux | High yield | orgsyn.org |
| Iron(II) Sulfate/Ammonia | 2-Nitrobenzaldehyde, Iron(II) sulfate, Ammonium hydroxide | Shaking at room temperature | Aqueous system | researchgate.net |
| Iron/Acetic Acid | 2-Nitrobenzaldehyde, Iron powder, Acetic acid | Heating (95–110 °C) | Suitable for in situ reactions | nih.gov |
Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is another effective and inexpensive reducing agent for converting aromatic nitro compounds to their corresponding anilines. organic-chemistry.org It is considered a safe alternative to other reducing agents. organic-chemistry.org The reduction of 2-nitrobenzaldehyde using sodium dithionite is typically carried out in an aqueous or mixed aqueous-organic solvent system. asianpubs.orgrug.nl For the reaction to proceed efficiently, the conditions are often kept basic. asianpubs.org
While sodium dithionite is readily soluble in water, its application with organic substrates like 2-nitrobenzaldehyde can necessitate the use of a co-solvent such as dioxane or dimethylformamide (DMF) to ensure homogeneity. asianpubs.orgrug.nl The reaction can be performed at elevated temperatures to achieve complete reduction. rug.nl It has been noted that sodium dithionite can also be used in one-pot syntheses where the nitro group is reduced and the resulting amine undergoes a subsequent reaction. nih.gov
Beyond the direct reduction of 2-nitrobenzaldehyde, alternative pathways exist. One such method involves the oxidation of 2-aminobenzyl alcohol. prepchem.com Activated manganese dioxide in a solvent like chloroform (B151607) can be used to carry out this oxidation over an extended period. prepchem.com Another approach involves the oxidation of ortho-aminobenzyl alcohol with potassium persulfate, catalyzed by Ag(I) in an acetone-water medium.
Reduction of 2-Nitrobenzaldehyde Precursors
Advanced and Green Chemistry Synthesis
In a move towards more sustainable and efficient chemical manufacturing, recent research has focused on developing advanced synthetic methods for 2-aminobenzaldehyde. These approaches aim to reduce the number of reaction steps, minimize waste, and utilize more environmentally benign reagents.
A significant advancement is the development of one-step synthetic routes to 2-aminobenzaldehyde. One patented method describes a process starting from o-nitrotoluene. google.com In this procedure, o-nitrotoluene is reacted with sodium polysulfide in an alcohol solvent at a temperature range of 65-85°C. google.com This catalyst-free, one-step reaction reportedly achieves a high yield of up to 96.86%. google.com The use of steam distillation for post-reaction work-up further enhances the green credentials of this method by reducing the reliance on organic solvents. google.com
Another one-pot procedure involves the in situ reduction of 2-nitrobenzaldehydes with sodium dithionite in the presence of an aldehyde, leading to the formation of quinazolinones. organic-chemistry.org While the final product is not 2-aminobenzaldehyde itself, this demonstrates the utility of one-pot reductions in complex syntheses.
Table 2: One-Step Synthesis of 2-Aminobenzaldehyde
| Starting Material | Reagents | Solvent | Temperature | Yield | Key Features | Reference |
|---|---|---|---|---|---|---|
| o-Nitrotoluene | Sodium polysulfide | Alcohol (e.g., isopropanol (B130326), ethanol) | 65-85°C | Up to 97.90% | Catalyst-free, High yield, Green work-up | google.com |
One-Step Synthesis Methods
Sodium Polysulfide Mediated Synthesis from o-Nitrotoluene
A highly efficient and environmentally friendly one-step method for synthesizing 2-aminobenzaldehyde involves the reaction of o-nitrotoluene with sodium polysulfide in an alcohol solvent. acs.org This approach is notable for proceeding without a catalyst, reducing synthesis steps, and achieving high yields. acs.orggoogle.com The reaction is typically conducted by stirring the reactants at a temperature between 65-85°C for 1 to 5 hours. google.com
The process uses o-nitrotoluene as the starting material and a solution of sodium polysulfide (Na₂Sₓ) in an alcohol such as ethanol or isopropanol. acs.orggoogle.com The reaction simultaneously reduces the nitro group and oxidizes the methyl group of o-nitrotoluene to yield 2-aminobenzaldehyde. acs.org Post-reaction processing, such as steam distillation, can be employed to isolate the product, which minimizes the use of organic solvents for extraction and simplifies purification. acs.orggoogle.com Research has shown that varying the composition of the sodium polysulfide and the solvent can optimize the product yield and purity. acs.org For instance, a mass yield of up to 97.90% with a purity of 99.72% has been achieved using sodium polysulfide with an average sulfur content of 3.5 (x=3.5) in isopropanol at 75°C. acs.org
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Purity | Mass Yield |
|---|---|---|---|---|---|---|
| o-Nitrotoluene | Na₂S₂ | Isopropanol | 75°C | 2h | 99.12% | 96.25% |
| o-Nitrotoluene | Na₂S₃.₅ | Isopropanol | 75°C | 2h | 99.72% | 97.90% |
| o-Nitrotoluene | Na₂S₃.₅ | Ethanol | 75°C | 2h | 98.45% | 96.58% |
The resulting 2-aminobenzaldehyde can be converted to 2-aminobenzaldehyde hydrochloride by treatment with hydrochloric acid.
Environmentally Benign Synthetic Strategies
Green chemistry principles emphasize the development of synthetic routes that are efficient, reduce waste, and minimize environmental impact. For 2-aminobenzaldehyde, this includes the exploration of solvent-free conditions and the use of catalysts to enhance reaction efficiency under mild conditions.
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, often leading to reduced waste, lower costs, and simplified procedures. While mechanochemical and solvent-free syntheses are established for various organic transformations, including those involving aldehyde derivatives google.comnih.gov, specific methodologies for the direct, one-pot preparation of 2-aminobenzaldehyde under these conditions are not extensively documented in the reviewed scientific literature. The primary synthesis routes remain predominantly solvent-based.
To improve the efficiency and environmental profile of 2-aminobenzaldehyde synthesis, catalyst-assisted strategies have been developed. One such approach involves using a functionalized ionic liquid as a catalyst in the sodium polysulfide-mediated conversion of o-nitrotoluene. nih.gov Ionic liquids are considered green catalysts due to their low vapor pressure and potential for recyclability. In this synthesis, the presence of the ionic liquid catalyst demonstrates a remarkable catalytic effect, allowing the reaction to proceed under mild conditions (e.g., 50°C) while achieving high yields. nih.gov This method provides a greener alternative to traditional syntheses that may require harsher conditions or produce more waste. nih.gov
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|---|
| o-Nitrotoluene | Sodium Polysulfide | Functionalized Ionic Liquid | Methanol | 50°C | 2h | 87.1% |
The 2-aminobenzaldehyde produced via this catalytic method can be isolated and subsequently treated with hydrochloric acid to form the hydrochloride salt.
Continuous Flow Chemistry Applications in Preparation
Continuous flow chemistry represents a modern paradigm in chemical manufacturing, offering significant advantages over traditional batch processing. beilstein-journals.orgresearchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety when handling reactive intermediates, and improved scalability. nih.govresearchgate.netacs.org The technology allows for the integration of multiple reaction and purification steps into a single, automated process. beilstein-journals.org
While flow chemistry has been successfully applied to a wide array of organic syntheses, including the preparation of various aldehydes and the safe generation of unstable intermediates like aryldiazonium salts acs.org, its specific application for the complete, end-to-end synthesis of 2-aminobenzaldehyde from common starting materials is not yet a widely established method in the reviewed literature. The development of a dedicated continuous flow process for this compound remains an area for future research, promising potential improvements in efficiency and safety.
Reactivity and Reaction Mechanisms of 2 Aminobenzaldehyde Hydrochloride
Fundamental Reaction Pathways
2-Aminobenzaldehyde (B1207257) hydrochloride, a derivative of 2-aminobenzaldehyde, is a versatile organic compound characterized by the presence of both an amino group and an aldehyde group on a benzene (B151609) ring. This unique structure allows it to participate in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions of the Aldehyde Group
The aldehyde group in 2-aminobenzaldehyde is susceptible to oxidation, a common reaction for aldehydes. This transformation typically results in the formation of the corresponding carboxylic acid. chemguide.co.uk The reaction can be carried out using various oxidizing agents. Under acidic conditions, the aldehyde is directly oxidized to a carboxylic acid. However, if the reaction is performed under alkaline conditions, a salt of the carboxylic acid is formed initially, which can then be acidified to yield the carboxylic acid. chemguide.co.uk
Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. For instance, when treated with an oxidizing agent like potassium permanganate, 2-aminobenzaldehyde is converted to 2-aminobenzoic acid.
Table 1: Oxidation of 2-Aminobenzaldehyde
| Starting Material | Oxidizing Agent | Product |
| 2-Aminobenzaldehyde | Potassium Permanganate | 2-Aminobenzoic Acid |
| 2-Aminobenzaldehyde | Chromium Trioxide | 2-Aminobenzoic Acid |
Reduction Reactions of the Aldehyde Group
The aldehyde group of 2-aminobenzaldehyde can be readily reduced to a primary alcohol. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) and lithium aluminum hydride being commonly employed. britannica.com Hydrogen gas in the presence of a metal catalyst such as nickel, palladium, or platinum is also an effective reducing system. britannica.com
For example, the reaction of 2-aminobenzaldehyde with sodium borohydride results in the formation of 2-aminobenzyl alcohol. A more vigorous reduction, known as the Wolff-Kishner or Clemmensen reduction, can remove the oxygen atom entirely, converting the aldehyde group into a methyl group. britannica.com
Table 2: Reduction of 2-Aminobenzaldehyde
| Starting Material | Reducing Agent | Product |
| 2-Aminobenzaldehyde | Sodium Borohydride | 2-Aminobenzyl Alcohol |
| 2-Aminobenzaldehyde | Lithium Aluminum Hydride | 2-Aminobenzyl Alcohol |
| 2-Aminobenzaldehyde | Hydrazine (B178648) Hydrate/Base (Wolff-Kishner) | 2-Methylaniline |
| 2-Aminobenzaldehyde | Zinc-Mercury Amalgam/HCl (Clemmensen) | 2-Methylaniline |
Nucleophilic Substitution Reactions
The amino group in 2-aminobenzaldehyde allows it to act as a nucleophile, participating in nucleophilic substitution reactions. libretexts.org These reactions are fundamental in amine synthesis, where an alkyl halide reacts with a nucleophile to replace the halide. libretexts.org While ammonia (B1221849) can be used as the nucleophile, it can lead to a mixture of primary, secondary, and tertiary amines. libretexts.org
A more controlled method for amine synthesis is the Gabriel synthesis, which utilizes a phthalimide (B116566) ion as the nucleophile. libretexts.org In the context of 2-aminobenzaldehyde, the amino group can react with electrophiles. For instance, it can react with alkyl halides, although this can lead to over-alkylation. The compound also reacts with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and metal complexes. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate that then dehydrates to the imine.
Condensation and Cyclization Reactions
2-Aminobenzaldehyde is a key precursor in various condensation and cyclization reactions, largely due to the proximate amino and aldehyde groups that can react with other molecules to form heterocyclic ring systems. The compound is known to undergo self-condensation, especially under acidic conditions, to form trimers and tetramers. wikipedia.org
Friedländer Quinoline (B57606) Synthesis
The Friedländer synthesis is a widely used method for the preparation of quinolines, which are important heterocyclic compounds with various applications. nih.govchemicalbook.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. researchgate.net 2-Aminobenzaldehyde is a classic substrate for this synthesis. wikipedia.orgnih.gov The reaction can be catalyzed by either acids or bases, or simply by heating the reactants. researchgate.net
For example, the reaction of 2-aminobenzaldehyde with a ketone containing an α-methylene group in the presence of a base or acid leads to the formation of a substituted quinoline. nih.govresearchgate.net
Mechanistic Investigations under Acidic and Basic Conditions
The mechanism of the Friedländer synthesis has been the subject of detailed investigation. Under both acidic and basic conditions, the initial step is generally considered to be a slow intermolecular aldol (B89426) condensation between the enolate of the ketone (under basic conditions) or the enol of the ketone (under acidic conditions) and the aldehyde group of the 2-aminobenzaldehyde. researchgate.net
This aldol addition produces an intermediate aldol adduct. researchgate.net This adduct then undergoes a very rapid intramolecular cyclization, where the amino group attacks the carbonyl of the original ketone moiety. researchgate.net The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic quinoline ring. researchgate.net
Alternative pathways, such as the initial formation of a Schiff base between the 2-aminobenzaldehyde and the ketone, have been considered. However, studies have shown that Schiff bases generated under special conditions exhibit different reactivity patterns than those observed in typical Friedländer condensations. researchgate.net It has also been demonstrated that the potential enone intermediate, formed by dehydration of the initial aldol adduct, can be converted to the quinoline under both acidic and basic conditions, but it is not typically detected as an intermediate in the base-catalyzed reaction. researchgate.net
Quinazoline (B50416) Ring Formation Reactions
2-Aminobenzaldehyde is a key starting material for the synthesis of quinazolines. One common method involves the reaction of 2-aminobenzaldehydes with aldehydes and ammonium (B1175870) chloride, which initially forms dihydroquinazolines that are subsequently aromatized to yield the quinazoline framework. nih.gov Another approach utilizes the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine, to produce quinazolines in good yields. nih.gov
Copper-catalyzed one-pot tandem reactions have also been developed. For instance, the reaction of (2-aminophenyl)methanols (which can be oxidized in situ to 2-aminobenzaldehydes) with aldehydes and ammonium chloride in the presence of a copper catalyst and an oxidant like TEMPO affords 2-functionalized quinazolines. nih.govorganic-chemistry.org Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines also provides an efficient route to quinazoline products. marquette.edu
| Catalyst/Reagent | Reactants | Product | Reference |
| NH4Cl | 2-Aminobenzaldehydes, Aldehydes | Dihydroquinazolines (then Quinazolines) | nih.gov |
| I2 | 2-Aminobenzaldehydes, Benzylamines | Quinazolines | nih.gov |
| CuCl/TEMPO | (2-Aminophenyl)methanols, Aldehydes, NH4Cl | 2-Functionalized Quinazolines | nih.gov |
| [Ru]/L1 | 2-Aminophenyl ketones, Amines | Quinazolines | marquette.edu |
Benzothiazole (B30560) and Related Heterocycle Formations
While 2-aminobenzaldehyde itself is not the primary precursor for benzothiazoles, the analogous compound, 2-aminothiophenol (B119425), is widely used. The synthesis of 2-substituted benzothiazoles is typically achieved through the condensation of 2-aminothiophenol with aldehydes. mdpi.comorganic-chemistry.org This reaction often proceeds via an imine intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole. clockss.org Various catalytic systems, including scandium triflate, have been shown to promote both the ring closure and the subsequent oxidation step. clockss.org
Azolo[4,5-b]quinoline Synthesis through Condensation
3-Nitro-1,2-dihydroquinoline and 3-Nitroquinoline Synthesis
The reaction of 2-aminobenzaldehyde with β-nitrostyrenes in the presence of a base like DABCO leads to the formation of 2-aryl-3-nitro-1,2-dihydroquinolines. nih.gov This reaction is also applicable to other alkyl nitro olefins. nih.gov Subsequent treatment of these 3-nitro-1,2-dihydroquinolines with an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or silica (B1680970) gel results in the corresponding 3-nitro-2-substituted-quinolines. nih.gov
| Reactants | Catalyst/Reagent | Product | Reference |
| 2-Aminobenzaldehyde, β-Nitrostyrenes | DABCO | 2-Aryl-3-nitro-1,2-dihydroquinolines | nih.gov |
| 3-Nitro-1,2-dihydroquinolines | DDQ or Silica Gel | 3-Nitro-2-substituted-quinolines | nih.gov |
Multicomponent Reaction (MCR) Chemistry
2-Aminobenzaldehyde is a valuable component in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. mdpi.com This approach offers high atom and step economy. mdpi.com
An example of an MCR involving a derivative of 2-aminobenzaldehyde is the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives through the condensation of a 5-amino-1H-pyrazole, an aldehyde, and an isonitrile. researchgate.net While not directly using 2-aminobenzaldehyde hydrochloride, this illustrates the potential of aldehyde-amine functionalities in MCRs. The development of MCRs for the synthesis of complex molecules like active pharmaceutical ingredients is an area of significant research interest. nih.gov For instance, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that have been used to create diverse molecular structures, including benzofuran (B130515) derivatives from salicylaldehydes. thieme-connect.de
Design and Application in Diverse Heterocyclic Scaffold Construction
This compound is a key intermediate in the construction of a wide array of heterocyclic scaffolds, most notably quinolines, but also extending to quinazolines, acridines, and more complex fused systems. researchgate.netarkat-usa.org Its utility stems from the ortho-disposed amino and aldehyde groups, which are primed for intramolecular cyclization reactions with suitable reaction partners.
The most prominent application of 2-aminobenzaldehyde is in the Friedländer annulation , a classic and widely utilized method for the synthesis of quinoline derivatives. wikipedia.orgorganicreactions.orgresearchgate.net This reaction involves the condensation of 2-aminobenzaldehyde or its derivatives with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst. wikipedia.orgorganicreactions.org The use of this compound can be advantageous in acid-catalyzed versions of this reaction, as the hydrochloride salt itself can contribute to the acidic environment required for the reaction to proceed.
The general mechanism of the Friedländer synthesis is understood to initiate with an aldol condensation between the enolate of the ketone and the aldehyde group of 2-aminobenzaldehyde. This is followed by a rapid intramolecular cyclization via nucleophilic attack of the amino group on the newly formed carbonyl or a related enone system, and subsequent dehydration to yield the aromatic quinoline ring. researchgate.net
A representative example is the reaction of 2-aminobenzaldehyde with ethyl acetoacetate (B1235776) in acetic acid, which proceeds to form quinolines in nearly quantitative yields. nih.gov This highlights the efficiency of this transformation in a suitable solvent. The versatility of the Friedländer synthesis allows for the introduction of a variety of functional groups at different positions of the quinoline moiety, enabling the creation of a diverse library of structurally interesting compounds. nih.gov
Beyond quinolines, 2-aminobenzaldehyde is a precursor for other significant heterocyclic systems. For instance, it can be used to synthesize:
Quinazolines: Through reactions with appropriate nitrogen-containing reagents. arkat-usa.org
Acridines: By condensation with specific cyclic ketones. arkat-usa.org
Indoles: Although less common, certain reaction pathways can lead to indole (B1671886) formation. arkat-usa.org
Complex fused heterocycles: In acid-catalyzed reactions with specific cyclic ketones, such as 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones, 2-aminobenzaldehyde can lead to the formation of unexpected and novel quinoxaline-based heterocycles like 8H-indolo[3,2-a]phenazine and quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxalines. nih.gov
The following table provides examples of heterocyclic scaffolds synthesized from 2-aminobenzaldehyde and its derivatives:
| Heterocyclic Scaffold | Reactant(s) with 2-Aminobenzaldehyde | Catalyst/Conditions | Reference |
| Quinolines | Ketones with α-methylene group | Acid or Base | wikipedia.orgorganicreactions.org |
| Ethyl 2-methylquinoline-3-carboxylate | Ethyl acetoacetate | Acetic Acid | nih.gov |
| Quinoxaline-based heterocycles | 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones | Acid | nih.gov |
| Quinazolines | Nitrogen-containing reagents | - | arkat-usa.org |
| Acridines | Cyclic ketones | - | arkat-usa.org |
Mechanistic Studies of Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.org 2-Aminobenzaldehyde, with its dual functionality, is a prime candidate for participation in such reactions, leading to the rapid construction of complex molecular architectures. While specific mechanistic studies on multicomponent reactions involving this compound are not extensively detailed in the available literature, the general principles of its reactivity allow for postulation of its role in these complex transformations.
The amino and aldehyde groups of 2-aminobenzaldehyde can react sequentially or in a concerted fashion with other components in the reaction mixture. In many MCRs, the initial step involves the formation of a highly reactive intermediate from two of the components, which then undergoes further reaction with the third component. In the context of 2-aminobenzaldehyde, this could involve the initial formation of a Schiff base between the amino group and an aldehyde or ketone, or an aldol-type addition to the aldehyde group.
For example, in a hypothetical three-component reaction involving 2-aminobenzaldehyde, a primary amine, and a compound with an activated methylene (B1212753) group, the reaction could proceed through several possible mechanistic pathways. One possibility is the initial formation of a Schiff base between 2-aminobenzaldehyde and the primary amine. This intermediate could then undergo a Knoevenagel-type condensation with the active methylene compound, followed by an intramolecular cyclization and subsequent rearrangements to yield a complex heterocyclic product.
The hydrochloride salt of 2-aminobenzaldehyde could play a crucial role in these MCRs by acting as an in-situ acid catalyst. The acidic proton can activate carbonyl groups towards nucleophilic attack, facilitate the formation of enamines or enols from ketone components, and promote dehydration steps, thereby driving the reaction towards the final product.
While detailed mechanistic investigations specifically on this compound in MCRs are an area for further research, the fundamental reactivity of the 2-aminobenzaldehyde moiety provides a strong basis for its application in the design of novel multicomponent strategies for the synthesis of diverse and complex heterocyclic libraries.
The following table outlines the key reactive sites of 2-aminobenzaldehyde and their potential roles in multicomponent reactions:
| Functional Group | Reactive Nature | Potential Role in MCRs |
| Amino Group (-NH2) | Nucleophilic | Formation of Schiff bases with aldehydes/ketones; Michael addition to activated alkenes; Cyclization onto electrophilic centers. |
| Aldehyde Group (-CHO) | Electrophilic | Aldol condensation with enolates/enols; Knoevenagel condensation with active methylene compounds; Wittig-type reactions. |
Catalysis in 2 Aminobenzaldehyde Hydrochloride Chemistry
Transition Metal-Catalyzed Transformations
Transition metals, with their diverse electronic properties and ability to coordinate with organic molecules, play a pivotal role in activating and functionalizing 2-aminobenzaldehyde (B1207257) and its derivatives. The following sections detail the specific applications of palladium, rhodium, copper(II), zinc, iron, and other metal catalysts in this area of chemistry.
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed in organic synthesis for their ability to facilitate cross-coupling and cyclization reactions. In the context of 2-aminobenzaldehyde chemistry, palladium catalysis is instrumental in the synthesis of various heterocyclic compounds.
Palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde (B122850) with primary amines provides a route to isoindolin-1-ones. scilit.com This reaction introduces a carbonyl group and forms a five-membered ring in a single step. Furthermore, palladium-catalyzed aminocyclization–Heck-type coupling cascades of o-alkynylaniline derivatives with methyl α-aminoacrylate lead to the formation of dehydrotryptophan derivatives. nih.gov While these examples start from derivatives of 2-aminobenzaldehyde, they highlight the power of palladium catalysis in constructing complex indole (B1671886) and isoindolinone scaffolds. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency in these cyclization reactions, enabling the formation of five-, six-, and seven-membered rings from secondary amide or carbamate (B1207046) precursors. organic-chemistry.org
A notable application is the palladium-catalyzed carbonylative synthesis of N-acyl indoles from 2-alkynylanilines and aryl iodides, utilizing benzene-1,3,5-triyl triformate as a CO source. rsc.org This method offers a facile and high-yielding pathway to a variety of N-acyl indoles. Additionally, cascade reactions catalyzed by palladium are important for synthesizing glycosides fused to pyridinones through a tandem aminocarbonylative cyclization of 1-alkynyl-2-iodo-d-glucals with various amines. nih.gov
| Starting Material(s) | Catalyst/Reagents | Product | Reference |
| 2-Bromobenzaldehyde, Primary Amine | Palladium Catalyst, CO | Isoindolin-1-one | scilit.com |
| o-Alkynylaniline derivative, Methyl α-aminoacrylate | Palladium Catalyst | Dehydrotryptophan derivative | nih.gov |
| 2-Alkynylaniline, Aryl Iodide | Pd Catalyst, Benzene-1,3,5-triyl triformate | N-Acyl Indole | rsc.org |
| 1-Alkynyl-2-iodo-d-glucal, Amine | Palladium Catalyst, Mo(CO)6 | Glycoside fused to Pyridinone | nih.gov |
Rhodium-Catalyzed Reactions
Rhodium catalysts have proven to be highly effective in promoting a range of transformations involving 2-aminobenzaldehyde and its derivatives, particularly in the realm of C-H activation and hydroacylation reactions.
A significant application is the rhodium-catalyzed hydroacylation of alkynes with 2-aminobenzaldehyde derivatives. nih.govnih.govresearchgate.netmonash.edu This process, which involves the addition of the aldehyde C-H bond across the alkyne, is a highly atom-economical method for synthesizing enones. These enone products can subsequently be cyclized to afford dihydroquinolones, which are important heterocyclic motifs in medicinal chemistry. nih.gov The use of a chelating group on the 2-aminobenzaldehyde framework is crucial for the success of these reactions, as it stabilizes the acyl-rhodium intermediate and prevents decarbonylation. nih.gov
Furthermore, rhodium(III)-catalyzed C-H amidation of aldehydes with dioxazolones offers a direct route to synthesize 2-aminobenzaldehydes. rsc.org This method utilizes the aldehyde itself as a directing group, minimizing waste and pre-functionalization steps.
| 2-Aminobenzaldehyde Derivative | Alkyne | Catalyst System | Product Yield |
| N-Methyl-N-(phenylmethyl)-2-aminobenzaldehyde | Phenylacetylene | [Rh(nbd)2]BF4, dcpm, MeCN | High |
| N,N-Dimethyl-2-aminobenzaldehyde | 1-Hexyne | [Rh(nbd)2]BF4, dcpm, MeCN | High |
| 2-(1-Piperidinyl)benzaldehyde | Phenylacetylene | [Rh(nbd)2]BF4, dcpm, MeCN | High |
Copper(II)-Catalyzed Reactions
Copper(II) catalysts are attractive due to their low cost and toxicity, and they have been utilized in various condensation reactions involving 2-aminobenzaldehyde and related compounds.
Research has shown that copper(II) complexes of amino acids exhibit differential reactivity in condensation reactions with aldehydes. rsc.org For instance, the reaction of bis(DL-alaninato)copper(II) with formaldehyde (B43269) and ammonia (B1221849) can yield different products depending on the pH. This highlights the influence of the catalyst and reaction conditions on the outcome of condensations involving amino and carbonyl groups, which are both present in 2-aminobenzaldehyde.
While direct examples with 2-aminobenzaldehyde hydrochloride are not extensively detailed in the provided literature, the synthesis of quinolines from 2-aminobenzyl alcohols and ketones can be catalyzed by N-heterocyclic carbene copper complexes, with DMSO acting as an oxidant. researchgate.net This suggests the potential for copper-catalyzed oxidative cyclizations starting from 2-aminobenzaldehyde. The synthesis of meta-aminophenol derivatives through a Cu-catalyzed nih.govnih.gov-rearrangement—oxa-Michael addition cascade of N-alkoxy-2-methylanilines further demonstrates copper's utility in forming C-O bonds in aniline (B41778) derivatives. nih.gov
Zinc-Catalyzed Reactions
Zinc catalysts are known for their role in promoting multicomponent reactions, offering an efficient way to construct complex molecules in a single step.
Zinc-mediated carbonyl alkylative amination provides a method for the synthesis of α-branched amines from aldehydes, amines, and alkyl iodides. nih.gov This reaction can be performed on a gram scale and is applicable to a range of aldehydes, including those with acidic α-protons. The use of amine hydrochloride salts in these reactions is also noted. nih.gov This methodology could potentially be applied to this compound to generate more complex amine structures.
In the context of heterocyclic synthesis, zinc catalysts can be employed in multicomponent reactions to generate benzoazole-fused pyrimidines. nih.gov These reactions typically involve the condensation of a 2-amino-substituted heteroaromatic compound, an aldehyde, and a β-ketoester. The mechanism often involves the initial formation of an imine between the amino group and the aldehyde.
Iron-Catalyzed Processes
Iron, being an earth-abundant and non-toxic metal, is an increasingly popular choice for catalysis. In the chemistry of 2-aminobenzaldehyde, iron plays a key role in the synthesis of quinolines.
The Friedländer synthesis, a classic method for preparing quinolines, involves the reaction of a 2-aminobenzaldehyde with a compound containing an activated methylene (B1212753) group. nih.gov A significant advancement in this area is the in situ reduction of 2-nitrobenzaldehydes with iron in acetic acid (Fe/AcOH) in the presence of an active methylene compound to directly produce quinolines. nih.gov This domino nitro reduction-Friedländer heterocyclization circumvents the need for the often unstable 2-aminobenzaldehyde as a starting material. Iron(III) chloride (FeCl3) has also been used to catalyze a three-component coupling of aldehydes, amines, and styrenes to synthesize substituted quinolines. dntb.gov.ua
Furthermore, iron catalysts are effective in the one-pot synthesis of quinoxalines through a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This process involves the iron-catalyzed oxidation of the diol and reduction of the nitro group to generate the necessary 1,2-diamine and dicarbonyl intermediates in situ.
| 2-Nitrobenzaldehyde (B1664092) Derivative | Active Methylene Compound | Catalyst/Reagents | Product |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate (B1235776) | Fe/AcOH | Ethyl 2-methylquinoline-3-carboxylate |
| 2-Nitrobenzaldehyde | Acetylacetone | Fe/AcOH | 3-Acetyl-2-methylquinoline |
| 5-Chloro-2-nitrobenzaldehyde | Malononitrile | Fe/AcOH | 6-Chloro-3-cyano-2-hydroxyquinoline |
Other Metal Catalysts (e.g., Gold, Silver, Ytterbium, Manganese)
A variety of other metal catalysts have also been explored for transformations involving substrates related to 2-aminobenzaldehyde.
Gold catalysts have been used in the nucleophilic ring-opening of 2-alkynylazetidines with alcohols to synthesize δ-amino-α,β-unsaturated ketones. nih.gov
Silver catalysts, particularly in nanoparticle form, have been shown to catalyze Diels-Alder cycloadditions of 2'-hydroxychalcones. nih.gov Additionally, a patent describes the silver-catalyzed synthesis of amides from aldehydes and amines. google.com
Ytterbium perfluorooctanoate has been mentioned as a catalyst in the synthesis of aminomethylene bisphosphonates through a multicomponent reaction. nih.gov
Manganese has been investigated for its role in C-H activation. rsc.orgnih.govnih.gov While many applications focus on C-H functionalization directed by other groups, manganese dioxide is a known oxidant for converting 2-aminobenzyl alcohol to 2-aminobenzaldehyde. prepchem.com Manganese complexes are also used in C-C and C-N bond formation reactions using alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone. beilstein-journals.org
Organocatalysis and Metal-Free Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis, often providing unique reactivity and selectivity while avoiding issues of metal toxicity and contamination. In the context of 2-aminobenzaldehyde chemistry, organocatalysts like N-heterocyclic carbenes and phosphines have proven particularly effective.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have emerged as highly versatile organocatalysts. nih.govnih.gov In reactions involving 2-aminobenzaldehyde precursors, NHCs, often in combination with a transition metal like copper, facilitate the synthesis of quinolines through an indirect Friedländer reaction. rsc.orgrsc.orgresearchgate.netscispace.comresearchgate.net This approach typically utilizes 2-aminobenzyl alcohol, which is oxidized in situ to 2-aminobenzaldehyde. rsc.orgscispace.com
The proposed mechanism involves the NHC-copper complex catalyzing the oxidation of 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde (A). rsc.orgresearchgate.net This is followed by a base-promoted aldol (B89426) condensation between the generated aldehyde and a ketone to form an α,β-unsaturated ketone intermediate (B). Subsequent intramolecular cyclization and dehydration yield the final quinoline (B57606) product. rsc.orgresearchgate.net Dimethyl sulfoxide (B87167) (DMSO) can serve as the oxidant in these reactions, allowing the process to occur at room temperature. rsc.orgrsc.orgresearchgate.netscispace.comresearchgate.net
The scope of this reaction is broad, accommodating various substituted 2-aminobenzylic alcohols and a range of aryl and alkyl ketones. Electron-donating groups and halogens on the phenyl ring of the 2-aminobenzylic alcohol are well-tolerated, leading to good to excellent yields of the corresponding quinolines. rsc.orgresearchgate.net
| Entry | 2-Aminobenzyl Alcohol Derivative | Ketone | Catalyst System | Yield (%) | Reference |
| 1 | 2-Aminobenzyl alcohol | Acetophenone | IPrCuCl / KOH | 83 | scispace.comresearchgate.net |
| 2 | 2-Amino-5-chlorobenzyl alcohol | Acetophenone | IPrCuCl / KOH | 93 | scispace.com |
| 3 | 2-Amino-5-methylbenzyl alcohol | Acetophenone | IPrCuCl / KOH | 85 | rsc.org |
| 4 | 2-Amino-4-chlorobenzyl alcohol | Acetophenone | IPrCuCl / KOH | 88 | rsc.org |
| 5 | 2-Aminobenzyl alcohol | 4'-Methoxyacetophenone | IPrCuCl / KOH | 81 | rsc.org |
| 6 | 2-Aminobenzyl alcohol | Propiophenone | IPrCuCl / KOH | 75 | rsc.org |
Table 1: Selected examples of NHC-Cu catalyzed synthesis of quinolines from 2-aminobenzyl alcohol derivatives and ketones. Reactions are typically performed at room temperature using DMSO as an oxidant.
Phosphine (B1218219) Catalysis
Phosphines are another important class of organocatalysts that enable unique transformations with 2-aminobenzaldehyde. Specifically, phosphine-catalyzed reactions between 2-aminobenzaldehyde derivatives and activated alkynes, such as dialkyl acetylenedicarboxylates or electron-deficient alkynes, provide efficient routes to 1,2-dihydroquinolines and quinolines. acs.orgnih.govnih.gov
In one notable application, the reaction of 2-aminobenzaldehydes with dialkyl acetylenedicarboxylates in the presence of a catalytic amount of a phosphine, such as P-phenylphospholene, yields 1,2-dihydroquinoline (B8789712) derivatives in good to excellent yields. acs.orgnih.gov This catalytic process is facilitated by the in situ reduction of the phosphine oxide byproduct using a silane (B1218182) reducing agent, like phenylsilane, which regenerates the active phosphine catalyst. acs.orgnih.gov
Another strategy involves the one-pot synthesis of 3-substituted quinolines from N-protected 2-aminobenzaldehydes and activated alkynes like 3-butyn-2-one. nih.gov The reaction, catalyzed by triphenylphosphine (B44618) (PPh₃), initially forms a dihydroquinoline intermediate. This unstable intermediate is then directly converted to the stable quinoline by quenching the reaction with an acid, such as aqueous HCl, which also facilitates the removal of the protecting group. nih.gov The reaction efficiency is influenced by the electronic nature of substituents on the 2-aminobenzaldehyde ring, with electron-donating groups generally accelerating the reaction. nih.gov
| Entry | N-Tosyl-2-aminobenzaldehyde Derivative | Alkyne | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Unsubstituted | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 4 h | 88 | nih.gov |
| 2 | 3-Amino-2-naphthaldehyde | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 5 h | 89 | nih.gov |
| 3 | 5-CF₃ | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 10 h | 94 | nih.gov |
| 4 | 5-Cl | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 7 h | 92 | nih.gov |
| 5 | 5-MeO | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 2 h | 95 | nih.gov |
Table 2: Phosphine-catalyzed one-pot synthesis of substituted 3-acetylquinolines.
The proposed mechanism for these reactions involves the initial nucleophilic addition of the phosphine to the alkyne, generating a reactive zwitterionic intermediate. nih.gov This intermediate then engages in a cascade of reactions involving the aldehyde and amine functionalities of the 2-aminobenzaldehyde to construct the heterocyclic ring, followed by regeneration of the phosphine catalyst. nih.gov
Brønsted Acidic Ionic Liquid Catalysis
Brønsted acidic ionic liquids (BAILs) are a class of molten salts that possess a proton-donating cation, making them effective and often recyclable catalysts for acid-catalyzed reactions. nih.govnih.gov They offer advantages such as low volatility, high thermal stability, and ease of separation from the reaction products. nih.gov In the context of chemistry relevant to 2-aminobenzaldehyde, BAILs are effective catalysts for condensation reactions that form the basis of quinoline synthesis, such as the Friedländer synthesis. nih.gov
While direct studies on this compound with BAILs are not extensively detailed, the application of these catalysts in similar transformations is well-documented. For instance, BAILs have been used to catalyze the synthesis of polycyclic quinolines from related precursors like β-(2-aminophenyl)-α,β-ynones and cyclic ketones. researchgate.net The reaction proceeds through a sequential amination, annulation, and aromatization cascade promoted by the Brønsted acid. researchgate.net Acetic acid has also been shown to be an excellent solvent and promoter for Friedländer-type reactions involving the in situ generation of 2-aminobenzaldehydes from 2-nitrobenzaldehydes. nih.gov
Furthermore, sulfonyl-containing ammonium-based or imidazolium-based ionic liquids have been developed as liquid heterogeneous catalysts for a wide range of organic reactions. nih.gov Their unique phase heterogeneity can ensure high catalytic activity while avoiding the need for traditional organic solvents. nih.gov These catalysts are reusable and can be applied to multicomponent reactions for the synthesis of various heterocyclic compounds.
The general principle involves the activation of a carbonyl group by the Brønsted acid, facilitating nucleophilic attack by the amine of a 2-aminoaryl aldehyde or ketone, followed by cyclization and dehydration to form the quinoline ring. The ability to recycle the ionic liquid makes this a greener alternative to conventional acid catalysis.
Environmentally Friendly Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, are cornerstones of green chemistry. indexcopernicus.com Their primary advantages include ease of separation from the reaction mixture (often by simple filtration), which allows for catalyst recycling and minimizes product contamination. rsc.orgrsc.orglookchemmall.com This aligns with the principles of sustainable chemistry by reducing waste and improving process efficiency. indexcopernicus.com
In the synthesis of quinolines from 2-aminobenzaldehyde precursors, heterogeneous catalysts have demonstrated significant potential. A notable example is the use of palladium on carbon (Pd/C) to catalyze the cyclization of 2-aminobenzyl alcohol with ketones. rsc.org In this process, which is typically conducted in the presence of a base like KOH, the heterogeneous Pd/C catalyst is believed to first facilitate the oxidation of the alcohol to 2-aminobenzaldehyde. This is followed by a cross-aldol condensation with the ketone and subsequent cyclodehydration to yield the quinoline product. rsc.org The catalyst can be recovered and reused, although some decrease in activity may be observed in subsequent runs.
Other heterogeneous systems for quinoline synthesis include the use of zeolite-based catalysts. For example, a ZnCl₂/Ni-USY-acid catalyst has been shown to be effective for the gas-phase synthesis of quinolines from aniline and various alcohols. The activity of these catalysts is often related to the presence of Lewis acid sites. Similarly, metal-organic frameworks (MOFs) containing copper have been used as recyclable catalysts for the direct C-H arylation of heterocycles. rsc.org
These examples highlight a shift towards developing robust and recyclable catalytic systems for the synthesis of important chemical structures, reducing reliance on homogeneous catalysts that can be difficult to separate and reuse. rsc.orgrsc.org
| Entry | Precursor | Ketone | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-Aminobenzyl alcohol | Acetophenone | 10% Pd/C, KOH | Dioxane, 100 °C, 20 h | 85 | rsc.org |
| 2 | 2-Aminobenzyl alcohol | Cyclohexanone | 10% Pd/C, KOH | Dioxane, 100 °C, 20 h | 82 | rsc.org |
| 3 | 2-Aminobenzyl alcohol | 2-Heptanone | 10% Pd/C, KOH | Dioxane, 100 °C, 20 h | 75 (mixture) | rsc.org |
| 4 | 2-Aminobenzyl alcohol | 4-Phenylcyclohexanone | 10% Pd/C, KOH | Dioxane, 100 °C, 20 h | 80 | rsc.org |
Table 3: Heterogeneous Pd/C-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy.ichemical.comresearchgate.netnih.govchemicalbook.com
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms within a molecule. For 2-aminobenzaldehyde (B1207257) hydrochloride, both ¹H and ¹³C NMR studies have been crucial in elucidating its structure.
¹H NMR Analysis.researchgate.net
Proton NMR (¹H NMR) spectroscopy of 2-aminobenzaldehyde reveals characteristic signals for the aromatic protons, the aldehyde proton, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks corresponding to the different protons in the molecule. ichemical.com The amine protons (NH₂) typically appear as a broad singlet, while the aldehyde proton (CHO) resonates as a sharp singlet at a downfield position. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other.
Table 1: Predicted ¹H NMR Data for 2-Aminobenzaldehyde in CDCl₃ ichemical.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 6.12 | s | - |
| ArH | 6.63 | d | 8.4 |
| ArH | 6.70-6.76 | m | - |
| ArH | 7.26-7.32 | m | - |
| ArH | 7.46 | dd | 1.5, 7.7 |
| CHO | 9.85 | s | - |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
¹³C NMR Analysis.researchgate.net
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2-aminobenzaldehyde are indicative of their chemical environment.
In a typical ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group appears at a significantly downfield position. The aromatic carbons show a range of chemical shifts depending on their position relative to the amino and aldehyde groups.
Table 2: Experimental ¹³C NMR Data for 2-Aminobenzaldehyde in CDCl₃ researchgate.net
| Carbon | Chemical Shift (δ, ppm) |
| 194.1 | |
| 147.8 | |
| 136.5 | |
| 135.2 | |
| 125.5 | |
| 118.8 | |
| 116.2 | |
| 20.1 |
Cross-Validation with Computational Models.ichemical.com
Computational chemistry, particularly Density Functional Theory (DFT), is often used to predict NMR spectra. These predicted spectra can then be compared with experimental data to validate the structural assignment. The good agreement often observed between calculated and experimental spectra for 2-aminobenzaldehyde and its derivatives confirms the assigned structure and provides deeper insight into the electronic distribution within the molecule.
Infrared (IR) Spectroscopy.ichemical.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-aminobenzaldehyde hydrochloride displays characteristic absorption bands corresponding to the N-H, C=O, and C-H vibrations.
The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the aldehyde group gives rise to a strong absorption band around 1670-1700 cm⁻¹. Aromatic C-H stretching and bending vibrations are also observed at their characteristic frequencies.
Table 3: Key IR Absorption Bands for 2-Aminobenzaldehyde
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 |
| Aldehyde (C=O) | Stretching | 1670-1700 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Aromatic (C=C) | Stretching | 1450-1600 |
Mass Spectrometry (MS) Applications.nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of 2-aminobenzaldehyde, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern provides valuable information about the structure of the molecule, as characteristic fragments are formed upon ionization. Tandem mass spectrometry techniques have been employed to study the metabolites of related compounds, such as 2-amino-1-benzylbenzimidazole, providing insights into their biotransformation pathways. nih.gov
Spectroscopic Techniques for Derivative Analysis
The spectroscopic analysis of 2-aminobenzaldehyde and its derivatives is crucial for confirming their synthesis and understanding their structural and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental in elucidating the molecular structure. itu.edu.tr However, the inherent reactivity of 2-aminobenzaldehyde presents unique challenges that can lead to inconsistencies in analytical data.
Resolving Discrepancies in Spectroscopic Data
Discrepancies in the spectroscopic data of 2-aminobenzaldehyde often arise from its propensity for self-condensation. researchgate.net As an aromatic compound containing both an aldehyde and an amino group, it is unstable and can easily polymerize, especially at room temperature. researchgate.netnih.gov This instability means that samples can contain not just the monomer, but also various trimeric and tetrameric condensation products. researchgate.net The presence of these oligomers alongside the parent molecule complicates the interpretation of spectroscopic results, leading to unexpected peaks in NMR spectra and variations in IR absorption bands.
The formation of the hydrochloride salt, this compound, is a key strategy to mitigate this issue. By protonating the amino group, the salt exhibits enhanced stability and is less prone to the spontaneous self-condensation reactions that affect the free base. nih.gov This allows for more consistent and reproducible spectroscopic analysis. When discrepancies still occur, they often point to impure samples or degradation over time.
For example, the acid-catalyzed self-condensation of a derivative, 2-amino-5-bromobenzaldehyde, was found to yield a tricyclic ethoxy derivative when the reaction was carried out in ethanol (B145695). researchgate.net The structural analysis of such byproducts is essential to fully understand the potential for inconsistencies in the spectroscopic data of the intended parent compound. Careful handling, storage at low temperatures (e.g., -20°C), and the use of the stabilized hydrochloride form are critical for obtaining reliable data. nih.govnih.gov
Table 1: Selected Spectroscopic Data for 2-Aminobenzaldehyde
| Spectroscopic Technique | Observed Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.64 (s, 1H), 9.47 (s, 1H), 7.50 (t, J = 1.7 Hz, 1H), 7.49 (t, J = 1.3 Hz, 1H), 7.35 (dd, J = 15.3, 7.6 Hz, 3H), 7.31–7.28 (m, 2H), 7.27–7.25 (m, 3H), 7.24–7.20 (m, 1H), 7.06 (t, J = 8.2 Hz, 1H), 6.61 (t, J = 7.4 Hz, 1H), 6.39 (d, J = 8.6 Hz, 1H) nih.gov |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectrum available from major suppliers. itu.edu.tr |
| Mass Spectrometry | Data available from various spectral databases. itu.edu.tr |
Note: The provided NMR data is for a derivative, (Z)-2-((1,2-Diphenylhex-1-en-1-yl)amino)benzaldehyde, as detailed spectral assignments for the pure parent compound can be variable due to its instability. nih.gov
Luminescent Properties Characterization of Derivatives
2-Aminobenzaldehyde serves as a valuable precursor for the synthesis of various heterocyclic derivatives that exhibit significant luminescent properties. The reaction of its aldehyde and amine functionalities allows for the construction of complex molecules like Schiff bases and quinolines, many of which are fluorescent. researchgate.net
Schiff Base Derivatives: Schiff bases synthesized through the condensation of an amino-containing compound with an aldehyde are a well-studied class of fluorescent molecules. nih.gov While direct studies on this compound are specific, analogous structures are widely reported. For instance, Schiff bases derived from the reaction of substituted benzaldehydes with compounds like 2-aminophenol (B121084) or 2-aminobenzothiazole (B30445) show interesting photophysical properties. itu.edu.trresearchgate.net These derivatives can act as fluorescent sensors, for example, in the detection of specific ions like Al³⁺ or anions such as fluoride (B91410) and cyanide, exhibiting a "turn-on" fluorescence response. nih.gov The characterization of these luminescent properties involves techniques such as UV-visible absorption spectroscopy and fluorescence spectroscopy to determine the excitation and emission maxima, quantum yields, and Stokes shift.
Quinoline (B57606) Derivatives: The Friedländer synthesis, a classic reaction that condenses 2-aminobenzaldehyde with a compound containing a reactive α-methylene group, is a cornerstone for producing quinoline derivatives. researchgate.netnih.gov Quinolines are a privileged scaffold in medicinal chemistry and materials science, and many exhibit strong fluorescence. nih.govnih.gov For example, 2-oxo-quinoline derivatives containing α-aminophosphonates have been synthesized and evaluated for their biological activities, with the quinoline core being central to their function. nih.gov The luminescent properties of these quinoline derivatives are investigated to explore their potential in applications such as organic light-emitting diodes (OLEDs) and biological imaging. nih.gov
The characterization process for these luminescent derivatives typically includes:
UV-Visible Spectroscopy: To identify the absorption maxima (λ_abs) corresponding to π-π* and n-π* electronic transitions.
Fluorescence Spectroscopy: To measure the emission spectra, determine the maximum emission wavelength (λ_em), and calculate the fluorescence quantum yield.
Time-Resolved Fluorescence: To measure the fluorescence lifetime of the excited state.
Table 2: Examples of Derivatives from Aminobenzaldehyde Precursors and Their Properties
| Derivative Class | Synthetic Precursors | Key Property | Application Example |
| Schiff Bases | 2-Hydroxy-4,6-dimethoxybenzaldehyde + 2-Amino-6-methoxybenzothiazole | Fluorescence | Colorimetric sensor for anions itu.edu.tr |
| Schiff Bases | Furan-2-carbohydrazide + 2-Hydroxy-4-methoxybenzaldehyde | Fluorescence | Selective probe for Al³⁺ ions nih.gov |
| Quinoline Derivatives | 2-Aminobenzaldehyde + Ketones/Aldehydes | Bioactivity, Potential Luminescence | Antiviral and antitumor agents researchgate.netnih.gov |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular attributes. Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to model the geometry, vibrational frequencies, and electronic characteristics of 2-aminobenzaldehyde (B1207257) and its derivatives. irjweb.com For 2-aminobenzaldehyde hydrochloride, the protonation of the amino group is a critical factor that influences its electronic behavior, and DFT calculations are essential to quantify these effects.
Electronic Structure and Reactivity Predictions
DFT calculations are instrumental in predicting the electronic landscape of a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org A smaller gap generally implies higher reactivity. malayajournal.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). conicet.gov.ar For this compound, the presence of the electron-withdrawing protonated amino group (-NH3+) and the aldehyde group (-CHO) significantly influences these parameters, modulating its reactivity towards nucleophiles and electrophiles.
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate electrons (ionization potential) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept electrons (electron affinity) |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the power of an atom/molecule to attract electrons |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ ≈ (EHOMO + ELUMO)/2 | Measures the propensity to accept electrons |
Note: Specific values for this compound require dedicated calculations. The table provides the theoretical framework used in such predictions.
Transition State Analysis and Reaction Pathways
DFT is a powerful method for elucidating complex reaction mechanisms by locating and characterizing the transition states (TS) involved. scm.comccl.net A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier of a reaction. uchicago.eduyoutube.com
For reactions involving 2-aminobenzaldehyde, such as the Friedländer synthesis of quinolines or condensation reactions, DFT calculations can map out the entire reaction pathway. This includes identifying intermediates and calculating the energy barriers for each step. For instance, in metal-catalyzed cyclization reactions with alkynes, DFT studies can predict whether the reaction will proceed via an exo or endo cyclization mode. These predictions are highly sensitive to factors like the metal catalyst's oxidation state and the nature of substituents on the reactants, information that is crucial for rationally designing synthetic routes to specific products. DFT calculations have been instrumental in understanding the competition between different reaction pathways, such as the α-H transfer versus ylide formation in rhodium-catalyzed reactions of related diazo compounds. rsc.org
Stability and Conformational Analysis
The stability of 2-aminobenzaldehyde is a significant aspect of its chemistry. The free base is known to be unstable and prone to self-condensation, especially under acidic conditions or upon storage, leading to trimers and tetramers. This inherent reactivity is due to the proximity of the nucleophilic amino group and the electrophilic aldehyde group.
DFT calculations can explore the conformational landscape of the molecule to identify the most stable geometries. By rotating the C-C bond between the phenyl ring and the aldehyde group, and the C-N bond, a potential energy surface can be generated. This analysis reveals the lowest energy conformers and the energy barriers to interconversion between them. For this compound, intramolecular hydrogen bonding between the protonated amine and the aldehyde's carbonyl oxygen could play a significant role in stabilizing certain conformations, a hypothesis readily testable through DFT. The relative energies of different conformers are crucial for understanding its reactivity and how it might bind within a receptor site.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronic excited states. uci.edu It is a widely used computational method for predicting electronic absorption spectra by calculating vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). nih.govscirp.org
The application of TD-DFT can elucidate the nature of electronic transitions, for example, identifying them as n → π* or π → π* transitions. scirp.org For this compound, TD-DFT can predict how protonation and solvent effects influence its UV-Vis spectrum. Computational studies on similar aromatic systems, such as amino-derivatives of 2-(2'-hydroxyphenyl)benzimidazole, have successfully used TD-DFT to investigate complex excited-state processes like intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), providing deep insight into their photophysical behavior. nih.gov These calculations can rationalize experimental observations and predict the fluorescence properties of the molecule. nih.gov
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|---|
| S1 | 3.45 | 359 | 0.015 | HOMO -> LUMO | n -> π |
| S2 | 4.10 | 302 | 0.250 | HOMO-1 -> LUMO | π -> π |
| S3 | 4.55 | 272 | 0.180 | HOMO -> LUMO+1 | π -> π* |
Note: The data presented are illustrative for a comparable aromatic aldehyde system and serve as an example of typical TD-DFT output. Actual values for this compound would require specific computation.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. avogadro.ccresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas, such as lone pairs on heteroatoms, and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-poor areas, such as acidic hydrogen atoms, and are prone to nucleophilic attack. malayajournal.org
For this compound, the MEP map would be expected to show a significant positive potential around the hydrogen atoms of the protonated amino group (-NH3+), highlighting their acidity. The region around the carbonyl oxygen atom would exhibit a negative potential, indicating its nucleophilic character. researchgate.net The aromatic ring itself would show a complex potential landscape influenced by the competing electronic effects of the -NH3+ and -CHO substituents. MEP analysis provides a chemically intuitive picture that complements the quantitative data from orbital analysis, guiding the understanding of intermolecular interactions.
Molecular Docking Studies for Ligand-Enzyme/Protein Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov
While specific docking studies on this compound are not widely reported, derivatives of 2-aminobenzaldehyde have been investigated as inhibitors for various therapeutic targets. For example, 2-(1,2,3-triazoyl)benzaldehydes have been docked into the active sites of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), β-secretase (BACE), and glycogen (B147801) synthase kinase (GSK-3β). nih.gov Similarly, other benzaldehyde (B42025) derivatives have been evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. researchgate.net
These studies typically report a docking score or binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues in the active site. mdpi.comnih.gov Such insights are crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity.
| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference Study Type |
|---|---|---|---|---|
| 2-(1,2,3-Triazoyl)benzaldehydes | Acetylcholinesterase (AChE) | -8.5 to -10.2 | Tyr334, Trp84 | Alzheimer's Disease Inhibitors nih.gov |
| 2-(1,2,3-Triazoyl)benzaldehydes | β-secretase (BACE) | -7.9 to -9.1 | Asp32, Gly230 | Alzheimer's Disease Inhibitors nih.gov |
| Substituted Benzaldehydes | Aldose Reductase (AR) | -7.5 to -8.6 | Trp111, His110 | Diabetic Complication Inhibitors researchgate.net |
| Benzimidazole-based Benzaldehydes | Butyrylcholinesterase (BuChE) | -9.0 to -11.5 | Trp82, His438 | Alzheimer's Disease Inhibitors mdpi.com |
Synthetic Utility and Applications in Complex Molecule Synthesis
Quinoline (B57606) and Derivative Synthesis
The synthesis of quinolines and their derivatives is a prominent application of 2-aminobenzaldehyde (B1207257). Quinolines are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.
Friedländer Synthesis for Diverse Quinoline Scaffolds
The Friedländer synthesis is a classical and straightforward method for constructing quinoline rings. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgresearchgate.netnih.gov The reaction is typically catalyzed by acids or bases. wikipedia.orgnih.gov The mechanism is believed to proceed through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline ring. researchgate.net
A variety of catalysts have been employed to improve the efficiency and selectivity of the Friedländer synthesis, including traditional acids and bases, as well as Lewis acids like indium(III) triflate. wikipedia.orgrsc.org The choice of catalyst can significantly influence the reaction outcome. For instance, some reactions can be performed under catalyst-free conditions in water, offering a green and mild approach to polysubstituted quinolines. thieme-connect.com
The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the ketone component. nih.gov This has led to the development of numerous quinoline-based compounds with diverse applications.
Table 1: Examples of Catalysts and Conditions for Friedländer Synthesis
| Catalyst/Conditions | Reactants | Product Scope | Reference |
| Acid or Base | 2-Aminobenzaldehyde and ketones | Polysubstituted quinolines | wikipedia.orgnih.gov |
| Indium(III) triflate | 2-Aminoarylketones and carbonyl compounds | Functionalized quinolines | rsc.org |
| Catalyst-free, water | 2-Aminobenzaldehyde and ketones/malononitrile | Polysubstituted and polycyclic quinolines | thieme-connect.com |
| p-Toluenesulfonic acid | 2-Aminobenzaldehyde and ketones | Polysubstituted quinolines | organic-chemistry.org |
Strategies for 3-Substituted and 3,4-Disubstituted Quinolines
The synthesis of specifically substituted quinolines, such as those with substituents at the 3- and 4-positions, is of great interest due to their potential biological activities. The Friedländer synthesis can be adapted to produce these derivatives by careful selection of the starting materials. For instance, the reaction of 2-aminobenzaldehyde with β-ketoesters or β-diketones can lead to the formation of 3-substituted quinolines. nih.gov
One notable strategy involves the condensation of 2-aminobenzaldehyde with compounds like ω-nitroacetophenones to yield 2-aryl-3-nitroquinolines. acs.org Furthermore, the reaction of 2-aminobenzaldehyde with β-nitrostyrenes in the presence of a base like DABCO can produce 2-aryl-3-nitro-1,2-dihydroquinolines, which can then be oxidized to the corresponding 3-nitroquinolines. acs.org
The development of one-pot procedures and the use of various catalytic systems have expanded the scope of accessible 3- and 3,4-disubstituted quinolines. These methods often focus on enhancing regioselectivity and yield.
Dihydroquinoline and Tetrahydroquinoline Derivatives
Dihydro- and tetrahydroquinolines are important heterocyclic motifs found in numerous biologically active compounds. acs.org These partially saturated quinoline derivatives can be synthesized from 2-aminobenzaldehyde through various strategies.
One approach involves the reaction of 2-aminobenzaldehyde with conjugated nitro-olefins, such as β-nitrostyrenes, in the presence of a base like DABCO. This reaction yields 2-aryl-3-nitro-1,2-dihydroquinolines. acs.orgacs.org These dihydroquinolines can be subsequently oxidized to the corresponding quinolines. acs.org The synthesis of 1,2-dihydroquinolines is often achieved through the reduction of quinolines or by nucleophilic attack on quinolines. acs.org
The synthesis of tetrahydroquinolines can be achieved through the cyclization of intermediates derived from 2-aminobenzaldehyde. For example, ytterbium-triflate-catalyzed reaction of 2-aminobenzaldehyde with aldehydes can generate Schiff bases that subsequently cyclize to form tetrahydroquinoline derivatives. researchgate.net
Quinazoline (B50416) and Derivative Synthesis
Quinazolines are another important class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities. marquette.edu 2-Aminobenzaldehyde can be utilized as a starting material for the synthesis of quinazolines, although it is more common to start from 2-aminobenzonitriles or 2-aminobenzamides. rsc.orgresearchgate.net
One synthetic route involves the reaction of 2-aminobenzaldehydes with a nitrogen source, such as an amine or amide, often under oxidative conditions. For example, the reaction of 2-aminobenzaldehydes with benzylamines, catalyzed by systems like ceric ammonium (B1175870) nitrate (B79036) (CAN) or 4-hydroxy-TEMPO, can afford 2-arylquinazolines. nih.gov Manganese-catalyzed reactions of 2-aminobenzyl alcohols (which can be formed in situ from 2-aminobenzaldehyde) with primary amides also lead to quinazoline formation. nih.gov
The reaction of 2-aminobenzaldehyde with nitriles, catalyzed by various transition metals, provides another pathway to quinazolines. This method often proceeds through an acceptorless dehydrogenative coupling mechanism.
Benzothiazole (B30560) and Derivative Synthesis
Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a thiazole (B1198619) ring. They exhibit a wide range of biological activities and are used in various industrial applications.
Methodologies for 2-(2'-Aminophenyl)benzothiazole
The synthesis of 2-(2'-aminophenyl)benzothiazole involves the condensation of 2-aminobenzaldehyde with 2-aminothiophenol (B119425). This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzothiazole ring system. ekb.eg
Several methods have been developed to facilitate this synthesis. A microwave-assisted method using a catalytic amount of glacial acetic acid has been reported to give the product in quantitative yield. mdpi.com Another approach involves a molten state reaction of 2-aminobenzaldehyde with 2-aminothiophenol at high temperatures without the need for a catalyst or solvent, also providing excellent yields. mdpi.com
The general synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol with various aldehydes. researchgate.netmdpi.comorganic-chemistry.org The reaction conditions can be varied, with different catalysts and solvents being employed to optimize the yield and purity of the desired benzothiazole derivative. researchgate.netmdpi.com
Functionalization of Benzothiazole Scaffolds
2-Aminobenzaldehyde is a key precursor for the synthesis of functionalized benzothiazole derivatives. Benzothiazoles are a class of bicyclic heterocyclic compounds recognized for their wide-ranging biological activities and applications in medicinal chemistry. nih.gov The functionalization of the benzothiazole scaffold often involves creating substituted derivatives at the 2-position.
One significant application involves the synthesis of 2-(2′-aminophenyl)benzothiazole (pbt) derivatives. nih.gov These compounds are of considerable interest due to their fluorescent properties and potential use in coordination chemistry and as sensors. nih.gov A notable eco-friendly method involves the reaction of 2-aminothiophenol disulfide with substituted 2-aminobenzaldehyde in water. This reaction, catalyzed by a modified mesoporous silica (B1680970) material under an oxygen atmosphere at 100 °C, yields pbt derivatives efficiently. nih.gov The amino group on the phenyl ring of the resulting pbt structure offers a site for further functionalization, allowing for the tuning of the molecule's electronic and photophysical properties. nih.gov
Furthermore, Schiff bases derived from 2-aminobenzothiazole (B30445) and various aldehydes are crucial intermediates. chemmethod.com For instance, a novel Schiff base ligand has been synthesized from the reaction of pyridoxal (B1214274) hydrochloride and 2-aminobenzothiazole, which subsequently forms complexes with various metal ions like Vanadyl(II), Manganese(III), and Copper(II). chemmethod.com This demonstrates how the reactivity of the amino group in aminobenzothiazoles, which can be synthesized from precursors like 2-aminobenzaldehyde, is exploited to build complex coordination compounds. chemmethod.commdpi.com
Synthesis of Other Heterocyclic Frameworks
The bifunctional nature of 2-aminobenzaldehyde hydrochloride makes it an exceptionally useful starting material for constructing a variety of other heterocyclic systems beyond benzothiazoles.
Azolo[4,5-b]quinolines
The synthesis of pyrimido[4,5-b]quinolines, a class of fused heterocyclic compounds, often proceeds through a one-pot multi-component condensation reaction. nih.gov Typically, these syntheses involve an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov While direct use of this compound is not explicitly detailed in this specific synthesis, the general strategy highlights the importance of benzaldehyde (B42025) derivatives in constructing the quinoline portion of the fused system. The amino group of 2-aminobenzaldehyde provides a reactive handle that could be envisioned in alternative synthetic strategies for related azoloquinoline frameworks, where the 'azolo' portion could be a pyrazole (B372694), triazole, or thiazole ring fused to the quinoline core. For example, the synthesis of thiazolo[4,5-c]quinolines has been demonstrated, showcasing the assembly of complex fused systems. organic-chemistry.org
Benzoxazoles
Benzoxazoles are another important class of heterocyclic compounds with significant applications in medicinal and materials chemistry. google.comnih.gov The most common synthetic route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with an aldehyde. rsc.org This reaction can be catalyzed by various agents, including nanocatalysts, metal catalysts, and ionic liquids, often under green and efficient conditions. rsc.org
In this context, 2-aminobenzaldehyde can react with 2-aminophenol derivatives to yield 2-(2-aminophenyl)benzoxazoles. The general mechanism involves the initial formation of a Schiff base between the aldehyde group of 2-aminobenzaldehyde and the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole (B165842) ring. Numerous protocols exist, utilizing different catalysts and reaction conditions to optimize yields and accommodate a wide range of substrates. rsc.orgresearchgate.net
Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols and Aldehydes
| Catalyst System | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Magnetic Solid Acid Nanocatalyst | Water, Reflux | High yield, short reaction time, catalyst reusable for 4 runs. | rsc.org |
| Cu₂O | DMSO, Room Temperature | High yield (70-95%), ambient conditions, good atom economy. | rsc.org |
| Fluorophosphoric Acid | Ethanol (B145695), Room Temperature | Inexpensive catalyst, short reaction time, ambient conditions. | rsc.org |
| MnO₂ Nanoparticles | Microwave Irradiation | Good to high yields, high purity, short reaction times. | researchgate.net |
Isoquinolines and Isoindolines
While 2-aminobenzaldehyde is famously used in the Friedländer synthesis to produce quinolines, its application can be extended to other related nitrogen-containing heterocycles like isoquinolines and isoindolines. wikipedia.orgarkat-usa.org The Friedländer synthesis classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. researchgate.netresearchgate.net
The synthesis of isoquinolines and isoindolines from 2-aminobenzaldehyde derivatives often requires multi-step sequences or different cyclization strategies compared to the direct Friedländer approach. For instance, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can serve as precursors to both isoindoles (via 1,3-dipolar cycloaddition) and isoquinolines (via 6π-electrocyclization of an N-H imine intermediate). organic-chemistry.org While not a direct use of 2-aminobenzaldehyde, this illustrates the type of molecular framework needed, which can be conceptually linked back to the reactivity of ortho-substituted benzaldehydes. Michael additions of 2-aminobenzaldehydes to activated alkenes and alkynes also present a versatile route to quinolines and, by extension, could be adapted for fused quinoline systems. arkat-usa.orgresearchgate.net
Pyrazoles
The synthesis of pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov Other routes include cycloaddition reactions. organic-chemistry.org A direct, one-step synthesis of pyrazoles starting from this compound is not a standard or commonly reported transformation.
However, the functional groups of 2-aminobenzaldehyde can be chemically transformed to build precursors for pyrazole synthesis. For example, the aldehyde could be converted into a β-keto ester or a related species, which could then react with hydrazine to form a pyrazole ring attached to the aminophenyl scaffold. While the literature primarily focuses on other starting materials, the versatility of 2-aminobenzaldehyde suggests its potential as a building block in more complex, multi-step syntheses targeting novel substituted aminophenyl-pyrazoles. beilstein-journals.orgmdpi.com
Applications in Ligand Chemistry and Coordination Compounds
2-Aminobenzaldehyde is a highly valuable precursor in the field of coordination chemistry, primarily through its ability to form Schiff base ligands. Schiff bases, containing an imine (C=N) functional group, are readily formed by the condensation reaction between the aldehyde group of 2-aminobenzaldehyde and a primary amine.
These Schiff base ligands are often multidentate, meaning they can bind to a central metal ion through multiple donor atoms (typically nitrogen and oxygen). This ability allows for the formation of stable metal complexes with a wide variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netnih.gov
A key feature of 2-aminobenzaldehyde is its propensity for self-condensation under certain conditions, leading to trimeric or tetrameric macrocyclic ligands. wikipedia.org These larger structures can encapsulate metal ions, forming unique coordination compounds. For example, a nickel(II)-aquo nitrate complex has been characterized where the ligand is derived from the template-driven condensation of three equivalents of 2-aminobenzaldehyde. wikipedia.org The resulting metal complexes often exhibit interesting chemical properties and have potential applications in catalysis and materials science. researchgate.net
Examples of Schiff Base Ligands/Complexes from 2-Aminobenzaldehyde Precursors
| Reactants | Resulting Ligand/Complex Type | Metal Ion (if applicable) | Significance/Application | Reference |
|---|---|---|---|---|
| 2-Aminobenzaldehyde + Primary Amine | Schiff Base Ligand | Various (e.g., Cu, Ni, Co) | Versatile ligands in coordination chemistry. | |
| 2-Aminobenzaldehyde (self-condensation) | Trimeric/Tetrameric Macrocyclic Ligand | Ni(II) | Studied as ligands for metal encapsulation. | wikipedia.org |
| 2-Aminophenol + Benzaldehyde Derivatives | Schiff Base Ligand | Cu(II), Ni(II), Co(II), Cd(II) | Complexes show a range of biological activities. | researchgate.net |
| Pyridoxal hydrochloride + 2-Aminobenzothiazole | Schiff Base Ligand | VO(II), Mn(III), Fe(II), etc. | Complexes tested for biological activity. | chemmethod.com |
Schiff Base Ligand Derivatization for Metal Complexes
The reaction between the aldehyde group of 2-aminobenzaldehyde and a primary amine is a classic condensation reaction that yields an imine, commonly known as a Schiff base. These Schiff bases are not merely synthetic intermediates but are highly effective ligands for coordinating with a wide array of metal ions. wiserpub.comnih.gov The resulting metal complexes have diverse applications, for instance, as catalysts or materials with specific electronic or magnetic properties.
The synthesis of these ligands is typically straightforward, involving the condensation of 2-aminobenzaldehyde with a suitable primary amine, often in an alcohol solvent. mdpi.com The imine nitrogen of the resulting Schiff base provides a key coordination site. If the amine precursor contains additional donor groups (e.g., hydroxyl, amino, or pyridyl functionalities), the resulting Schiff base can act as a bidentate or polydentate ligand, chelating to the metal center to form stable complexes.
Research has demonstrated the formation of stable complexes with various transition metals. For example, Schiff base ligands derived from substituted benzaldehydes have been successfully complexed with metals such as cobalt(II), nickel(II), copper(II), cadmium(II), chromium(III), and iron(III). mdpi.comresearchgate.net The coordination typically involves the nitrogen atom of the azomethine group (-CH=N-). researchgate.net The geometry of the final metal complex is influenced by the structure of the Schiff base ligand and the coordination preferences of the metal ion, with octahedral and other geometries being reported. researchgate.netfud.edu.ng
| Amine Reactant | Metal Ion (M) | Resulting Complex Type | Reference |
| 2-amino-6-methoxy-benzothiazole | Co(II), Ni(II), Cu(II), Cd(II) | [ML₂Cl₂] type, Octahedral | researchgate.net |
| 2-amino-6-methoxy-benzothiazole | Cr(III), Fe(III) | [ML₂Cl(OH)₂] or [ML₂(OH)₃] type, Octahedral | researchgate.net |
| Leucine | Cu(II), Co(II), Ni(II) | [ML] type, Octahedral | fud.edu.ng |
| Various primary amines | General | Imines (Schiff Bases) | wiserpub.com |
Synthesis of Polydentate Ligands
Beyond simple Schiff base formation with exogenous amines, 2-aminobenzaldehyde exhibits a notable propensity for self-condensation, a reaction that can be harnessed to create complex polydentate ligands. wikipedia.org On its own, 2-aminobenzaldehyde is relatively unstable and can polymerize. However, in the presence of a metal ion, this condensation can proceed in a controlled manner around the metal center, which acts as a template.
This "template reaction" directs the formation of macrocyclic structures that would be difficult to synthesize otherwise. Specifically, trimeric and tetrameric condensation products of 2-aminobenzaldehyde have been identified and studied as effective ligands. wikipedia.org A well-established example involves the self-condensation of three equivalents of 2-aminobenzaldehyde in the presence of nickel(II) ions. This template synthesis results in the formation of a tetradentate, macrocyclic ligand that strongly binds the nickel ion. wikipedia.org Such reactions highlight the utility of 2-aminobenzaldehyde in generating sophisticated, multi-coordinating ligand architectures in a single, metal-directed step.
| Reactant(s) | Metal Template | Resulting Ligand | Reference |
| 2-Aminobenzaldehyde (3 equivalents) | Ni(II) | Trimeric condensation product (Tetradentate macrocycle) | wikipedia.org |
| 2-Aminobenzaldehyde | General | Trimeric and tetrameric condensation products | wikipedia.org |
Emerging Research Directions and Future Perspectives
Continuous Flow Chemistry for Scalable and Efficient Synthesis
The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry, and the synthesis of 2-aminobenzaldehyde (B1207257) derivatives is no exception. nih.gov Flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility. researchgate.netmt.com These features are particularly beneficial for reactions involving unstable intermediates or highly exothermic processes, which are common in heterocyclic synthesis. springerprofessional.de
The application of microreactors and packed-bed reactors in a continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. mt.comyoutube.com This level of control often leads to higher yields, purer products, and a reduction in reaction time compared to conventional batch methods. researchgate.net For instance, a patented method describes the use of a flow reactor for the lithiation of aniline (B41778) derivatives to produce 2-amino-substituted benzaldehydes, highlighting the potential for safer and more controlled large-scale production. Research has demonstrated that complex multi-step syntheses of heterocyclic active pharmaceutical ingredients can be streamlined into a single, uninterrupted fluidic network. springerprofessional.de This "enabling technology" is crucial for the scalable synthesis of quinolines and other fused heterocycles derived from 2-aminobenzaldehyde, making it a key area for future industrial application. nih.govyoutube.com
Integration of Green Chemistry Principles in Reaction Design
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the twelve principles of green chemistry. youtube.com Research involving 2-aminobenzaldehyde is increasingly incorporating these principles to create more environmentally benign processes.
Key green chemistry metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are being used to quantitatively assess the "greenness" of synthetic routes. mdpi.comresearchgate.net Traditional methods for preparing 2-aminobenzaldehyde, such as the reduction of 2-nitrobenzaldehyde (B1664092) with iron filings, often have poor atom economy and generate significant waste. wikipedia.org In contrast, newer methods are being developed to be more efficient and environmentally friendly. For example, a one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene using sodium polysulfide in an alcohol solvent, followed by steam distillation for purification, presents a greener alternative by reducing synthesis steps and the use of hazardous organic solvents. springerprofessional.de
The choice of solvent is a critical aspect of green chemistry. Efforts are being made to replace hazardous organic solvents with greener alternatives, with water being the ideal choice. On-water synthesis of quinolines from 2-aminochalcones has been shown to be effective, offering advantages like simple operation and easy product isolation. scispace.com Furthermore, the use of heterogeneous and recyclable catalysts, such as solid acids like Amberlyst-15 or metal nanoparticles on supports like carbon aerogels, is a significant advancement. tandfonline.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and often leading to milder reaction conditions in key transformations like the Friedländer quinoline (B57606) synthesis. wikipedia.orgtandfonline.com
Computational Design of Novel Reactions and Catalytic Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity, thereby guiding the development of new synthetic methods. rsc.orgresearchgate.net In the context of 2-aminobenzaldehyde chemistry, computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
A prime example is the study of the Friedländer quinoline synthesis, a cornerstone reaction of 2-aminobenzaldehyde. wikipedia.org DFT calculations have been employed to elucidate the intricate reaction mechanism, helping to distinguish between competing pathways, such as the initial aldol (B89426) condensation versus Schiff base formation. wikipedia.org This understanding allows chemists to select reaction conditions that favor the desired product and suppress side reactions.
Moreover, computational modeling is instrumental in designing novel catalysts. By simulating the interactions between a catalyst, 2-aminobenzaldehyde, and its reaction partners, researchers can predict catalytic activity and selectivity. A combined experimental and computational study on the copper-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol demonstrated how DFT calculations could illuminate the acceptorless dehydrogenation pathway, paving the way for the design of more efficient catalysts. This synergy between computational prediction and experimental validation accelerates the discovery of new, highly efficient catalytic systems for reactions involving 2-aminobenzaldehyde and its derivatives. rsc.org
Expanding Substrate Scope and Reaction Diversity for New Scaffolds
A major thrust in current research is to broaden the utility of 2-aminobenzaldehyde as a versatile building block for generating a diverse array of complex heterocyclic structures. organic-chemistry.org By modifying the substituents on the 2-aminobenzaldehyde ring and exploring a wide range of reaction partners, chemists are continuously expanding the library of accessible molecular scaffolds, which are of great interest in medicinal chemistry and materials science. nih.govmdpi.com
The classic Friedländer synthesis remains a powerful tool, and its scope is constantly being expanded to include a wider variety of ketones and active methylene (B1212753) compounds, leading to highly substituted quinolines. wikipedia.orgnih.govorganic-chemistry.org Beyond this, 2-aminobenzaldehyde and its derivatives are employed in a multitude of other cyclization and multicomponent reactions. For instance:
Fused Heterocycles: Reactions with various amines and alkynyl aldehydes can lead to the synthesis of diverse N-heterocycles such as imidazo[1,2-a]pyridines, pyrimidines, and 4H-chromenes. nih.gov
Quinazolines: These important pharmacophores can be efficiently synthesized from 2-aminobenzaldehyde precursors. researchgate.net
[4+2] Annulation Reactions: Using derivatives like 2-azidobenzaldehyde, which can be prepared from 2-aminobenzaldehyde, allows for [4+2] cycloadditions to construct quinoline-4-ols and 4-aminoquinolines. mdpi.com
Tetrasubstituted Enamines: A nickel-catalyzed three-component carboamination of internal alkynes with organoboronic acids and anthranils (which can be derived from 2-aminobenzaldehyde chemistry) provides access to complex enamines, which are valuable synthetic intermediates. acs.orgacs.org
This continuous exploration of new reactions and substrates ensures that 2-aminobenzaldehyde hydrochloride will remain a crucial and highly adaptable tool for the construction of novel molecular architectures with potentially valuable biological and material properties. nih.govnih.govumich.edu
Q & A
Q. What are the recommended synthetic routes for 2-Aminobenzaldehyde hydrochloride?
The compound is typically synthesized via reduction of 2-nitrobenzaldehyde using iron and catalytic hydrochloric acid under reflux in ethanol, followed by cyclization with ketones in a one-pot procedure to avoid isolating the unstable intermediate . Purification involves recrystallization or chromatography to isolate the hydrochloride salt.
Q. How should this compound be stored to maintain stability?
Store in tightly sealed containers under anhydrous conditions, in a dry, ventilated environment at room temperature. Desiccants should be used to minimize moisture exposure, as hydrolysis or oxidation can degrade the compound .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : and NMR confirm structural integrity and proton environments.
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm, NH bends).
- HPLC : Assesses purity and detects degradation products .
Q. What safety precautions are critical when handling this compound?
Use impervious gloves, sealed goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Emergency eye wash stations and safety showers must be accessible .
Advanced Research Questions
Q. How can researchers mitigate decomposition of this compound during reactions?
- In Situ Preparation : Generate the compound directly from 2-nitrobenzaldehyde in a one-pot reaction to bypass isolation .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
- Low Temperatures : Conduct reactions at 0–4°C to slow degradation.
Q. What are common byproducts in reactions involving this compound, and how are they analyzed?
- Byproducts : Oxidized derivatives (e.g., nitroso compounds) or dimerization products due to aldehyde reactivity.
- Analysis : LC-MS or GC-MS identifies low-abundance species. TLC with UV visualization monitors reaction progress .
Q. How can reaction conditions be optimized to improve yields in quinoline synthesis?
- Catalytic Acid/Base : Use KOH or HCl to accelerate cyclocondensation with ketones.
- Solvent Choice : Ethanol or DMF enhances solubility and reaction kinetics.
- Stoichiometry : Maintain a 1:1 molar ratio of 2-aminobenzaldehyde to ketone to minimize side reactions .
Q. What role does this compound play in enzyme mechanism studies?
It is used to assay ornithine δ-aminotransferase (OAT) activity by forming a chromophoric adduct with α-ketoglutarate, enabling UV-Vis quantification of enzymatic turnover rates. Ensure fresh preparation to avoid assay interference from degraded reagent .
Q. How is this compound applied in synthesizing heterocyclic frameworks?
It serves as a precursor in Friedländer quinoline synthesis, reacting with cyclic ketones to form fused quinoline derivatives. The hydrochloride salt improves solubility in polar solvents, facilitating reaction homogeneity .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
- Cross-Validation : Compare NMR/IR with computational models (DFT simulations).
- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry.
- Batch Consistency : Replicate syntheses to isolate batch-specific impurities .
Methodological Considerations
- Contradiction Handling : recommends standard storage for similar aldehydes, while emphasizes instability-driven in situ use. Researchers should prioritize fresh preparation for sensitive reactions.
- Data Interpretation : Low yields in quinoline synthesis (Table 2.4, ) suggest competing pathways; kinetic studies or computational modeling can optimize conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
